1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one
Overview
Description
1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one is a heterocyclic compound that belongs to the class of triazolopyridines
Mechanism of Action
Target of Action
Similar compounds such as thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It’s worth noting that the appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Similar compounds have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are critical in physiological processes . The inhibition of these enzymes by this compound can lead to significant biochemical changes, including alterations in pH regulation and neurotransmitter breakdown.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, which play pivotal roles in cell growth and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to active sites of enzymes, leading to their inhibition or activation . This compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and FADH2 can also affect its metabolic fate and activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential. For instance, its accumulation in the liver can enhance its hepatoprotective effects, while its distribution in the brain can affect neurological functions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the desired triazolopyridine structure . Another method involves the cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazolopyridine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the triazolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazolopyridine derivatives, while substitution can introduce various functional groups into the compound.
Scientific Research Applications
1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and conductivity.
Comparison with Similar Compounds
1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one can be compared with other similar compounds, such as:
1,2,4-Triazolopyrimidines: These compounds share a similar triazole ring but differ in their pyrimidine structure.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused with a pyridine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
2,4-dihydrotriazolo[4,5-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-4-2-1-3-5(6-4)8-9-7-3/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITNPEDFWSPOMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NNN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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